![molecular formula C9H8Cl2N2O2 B177048 2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide CAS No. 13620-47-8](/img/structure/B177048.png)
2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CPCA and is used in various applications, including as a reagent in organic synthesis and as a pharmacological tool in drug discovery.
Mecanismo De Acción
CPCA is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their production is increased in response to tissue injury or inflammation. By inhibiting COX-2, CPCA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
CPCA has been shown to exhibit potent analgesic and anti-inflammatory activity in animal models. It has also been shown to reduce fever and to have anxiolytic effects. CPCA has been found to have a half-life of approximately 3 hours in rats, and it is primarily metabolized by the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCA is a useful tool in drug discovery and organic synthesis due to its potent pharmacological effects and its ease of synthesis. However, it is important to note that CPCA has limitations in terms of its selectivity and potency. It has been shown to exhibit some toxic effects at high doses, and its use in humans has not been extensively studied.
Direcciones Futuras
There are several potential future directions for research on CPCA. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of CPCA. Another area of interest is the investigation of the mechanism of action of CPCA and its metabolites, as well as the identification of potential drug targets. Additionally, further studies are needed to determine the safety and efficacy of CPCA in humans.
Métodos De Síntesis
CPCA can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base. The resulting product is then treated with ammonium carbonate to yield CPCA. Other methods of synthesis include the reaction of 4-chloroaniline with chloroacetic acid and the reaction of 4-chloroaniline with chloroacetamide.
Aplicaciones Científicas De Investigación
CPCA has been widely used in scientific research as a reagent in organic synthesis. It has also been used as a pharmacological tool in drug discovery, particularly in the development of new analgesics and anti-inflammatory drugs. CPCA has been shown to exhibit potent analgesic and anti-inflammatory activity in animal models, making it a promising candidate for further drug development.
Propiedades
Número CAS |
13620-47-8 |
|---|---|
Nombre del producto |
2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide |
Fórmula molecular |
C9H8Cl2N2O2 |
Peso molecular |
247.07 g/mol |
Nombre IUPAC |
2-chloro-N-[(4-chlorophenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)13-9(15)12-7-3-1-6(11)2-4-7/h1-4H,5H2,(H2,12,13,14,15) |
Clave InChI |
NGJYMHWKFCMTKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)CCl)Cl |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC(=O)CCl)Cl |
Sinónimos |
1-(2-chloroacetyl)-3-(4-chlorophenyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



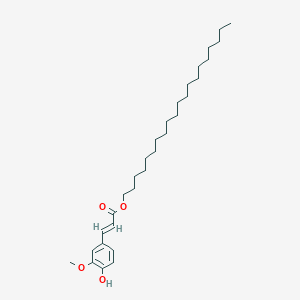
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
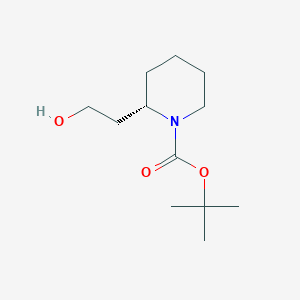
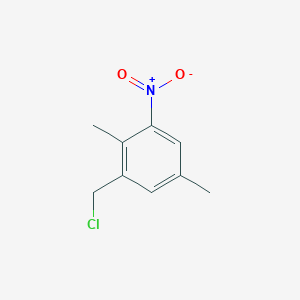
![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)
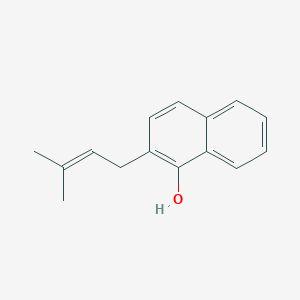
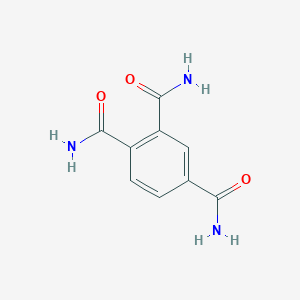
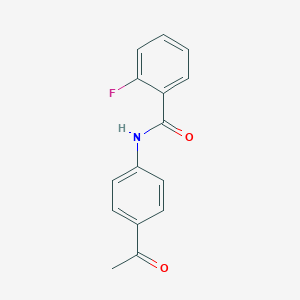
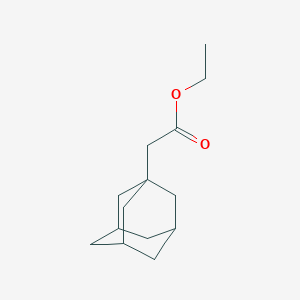
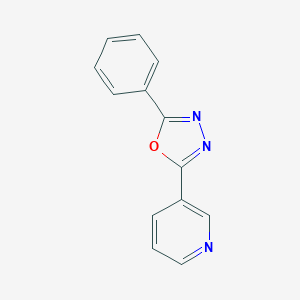
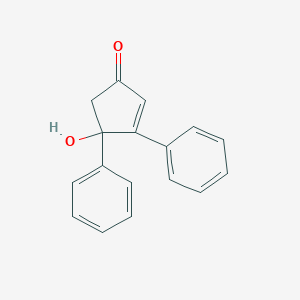
![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)
![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)